3-Pentyl-1,2-oxazol-5-amine
Overview
Description
3-Pentyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C8H14N2O . It belongs to the class of oxazole derivatives, which are heterocyclic compounds with a five-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for many years due to their wide spectrum of biological activities . Various methods have been developed for the synthesis of oxazoles, including the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a pentyl chain. The oxazole ring is a doubly unsaturated system with one oxygen atom at position 1 and a nitrogen atom at position 3 .Physical and Chemical Properties Analysis
The average mass of this compound is 154.210 Da . Further physical and chemical properties specific to this compound are not available in the retrieved papers.Scientific Research Applications
Photochemical Synthesis
3-Pentyl-1,2-oxazol-5-amine is related to compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which have been synthesized through photochemical methods. This process involves irradiation in the presence of nitrogen nucleophiles, leading to fragmentation and formation of oxadiazoles (Buscemi et al., 2001).
Nanoparticle Synthesis
In the field of drug delivery and diagnostics, this compound-like compounds are used in synthesizing core-crosslinked nanoparticles. These are made using bifunctional, amphiphilic poly(2-oxazoline) macromonomers, demonstrating versatility in creating particles with functional surface groups (Kampmann et al., 2016).
C-H Amination Processes
Oxadiazoles like this compound are used in C-H amination, particularly in reactions mediated by rhodium metal. These reactions are efficient in forming C-N bonds, highlighting the compound's utility in complex organic syntheses (Park et al., 2015).
Organic Synthesis
These compounds are involved in oxidative coupling reactions, such as the formation of 1,2,4-triazoles from hydrazones and aliphatic amines. This demonstrates their role in creating diverse organic structures under oxidative conditions (Chen et al., 2016).
Electrochemical Bond Formation
In the context of electrochemical reactions, compounds similar to this compound are synthesized from acetylenic amines and carbon dioxide. This method avoids the use of toxic chemicals, showcasing the compound's role in green chemistry (Feroci et al., 2005).
Future Directions
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and solvent polarity, may influence the compound’s efficacy and stability. For instance:
- The presence of pH-sensitive groups suggests that the compound’s activity may vary under different pH conditions. The compound’s absorption and emission characteristics change with solvent polarity .
3-Pentyl-1,2-oxazol-5-amine . Its potential applications in drug development or other fields warrant exploration. 🌟 .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .
Cellular Effects
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives have been found to readily bind with biological systems such as various enzymes and receptors .
Properties
IUPAC Name |
3-pentyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(9)11-10-7/h6H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUFZCKNJXQAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313301 | |
Record name | 3-Pentyl-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038968-74-9 | |
Record name | 3-Pentyl-5-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038968-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentyl-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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